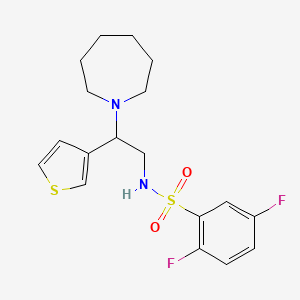

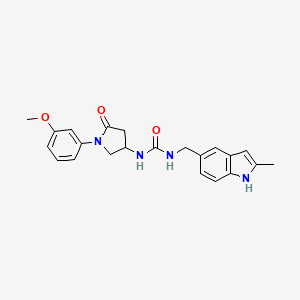

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves N-alkylation and aminohydroxylation reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide, which can undergo intramolecular aminohydroxylation to yield an N-(2-azidoaryl)sulfonyl prolinol. This intermediate is a precursor for the synthesis of pyrrolobenzothiadiazepine derivatives . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a sulfonamide group attached to a difluorobenzene ring, which is known for its electron-withdrawing properties. The azepan (heptamethyleneimine) ring and the thiophene ring would contribute to the compound's three-dimensional conformation and electronic distribution. The presence of these heterocycles suggests potential for interesting interactions and reactivity .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can be quite diverse. For example, the N-Fluorobenzenesulfonimide (NFSI) has been used as an effective Ag(i)-catalyst attenuator in the cycloisomerization of ynesulfonamide to azepino[4,5-b]indole derivatives . This indicates that sulfonamide compounds can participate in complex cyclization reactions, which could be relevant to the compound , especially considering its potential to form cyclic structures due to the presence of the azepan ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The difluorobenzene ring would likely contribute to the compound's stability and could affect its boiling point and solubility. The azepan and thiophene rings could impact the compound's basicity and electronic properties. While the papers do not provide specific data on the physical and chemical properties of the compound , they do suggest that similar sulfonamide compounds can exhibit a range of properties depending on their specific functional groups and overall structure .

科学的研究の応用

Pressure Effects on Polymorphs

Fedorov et al. (2017) studied the effect of pressure on two polymorphs of tolazamide, a sulfonylurea anti-diabetic drug, to understand why no interconversion occurs between them under different conditions, including pressure and recrystallization processes. This research provides insight into the physical chemistry of sulfonamide compounds under varying physical conditions (Fedorov et al., 2017).

Catalyst Attenuation in Cycloisomerization

Pang et al. (2019) identified N-Fluorobenzenesulfonimide as an effective Ag(i)-catalyst attenuator in the annulation of a tryptamine-derived ynesulfonamide, leading to the synthesis of azepino[4,5-b]indole derivatives. This research highlights the role of sulfonamide compounds in facilitating complex chemical reactions (Pang et al., 2019).

Synthesis and Characterization of Derivatives

Küçükgüzel et al. (2013) synthesized a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This work showcases the diverse potential applications of sulfonamide derivatives in therapeutic development (Küçükgüzel et al., 2013).

DNA Binding and Catalytic Activities of Ru(III) Complexes

El-Sonbati et al. (2015) explored the synthesis of azo dye ligands and their Ru(III) complexes, investigating their DNA binding activity and catalytic potential for dehydrogenation reactions. This research contributes to understanding the biochemical interactions and potential applications of sulfonamide-based compounds in molecular biology and catalysis (El-Sonbati et al., 2015).

Synthesis and Optical Properties

Bogza et al. (2018) reported on the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinolines, demonstrating potential applications as invisible ink dyes. While not directly related to the original compound, this research illustrates the versatile applications of sulfonamide and related compounds in materials science (Bogza et al., 2018).

特性

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N2O2S2/c19-15-5-6-16(20)18(11-15)26(23,24)21-12-17(14-7-10-25-13-14)22-8-3-1-2-4-9-22/h5-7,10-11,13,17,21H,1-4,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEAFSAKJGAGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)

![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)

![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)